molecular formula C15H18N4O4S B2636038 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1226448-64-1

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Cat. No.: B2636038
CAS No.: 1226448-64-1
M. Wt: 350.39
InChI Key: KVBOZYCYGIBPLO-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a synthetic small molecule with a molecular formula of C15H18N4O4S and a molecular weight of 350.4 g/mol . Its structure features a benzo[d][1,2,3]triazin-4-one moiety linked to a 1,1-dioxidotetrahydrothiophene (sulfolane) core, a bis-sulfone motif recognized for its role in activating the Antioxidant Response Element (ARE) pathway . This compound is of significant interest in pharmacological research for its potential as a non-electrophilic activator of the NRF2 signaling cascade . Unlike many NRF2 activators that act through covalent modification, non-electrophilic molecules represent an attractive therapeutic strategy for targeting oxidative stress and inflammation, which are characteristics of various age-related conditions including autoimmune diseases and neurodegeneration . By potentially modulating this central protective transcriptional program without relying on reactive cysteine modification, this compound provides a valuable research tool for investigating cytoprotective mechanisms and developing novel therapeutic interventions for diseases driven by oxidative insult . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c20-14(16-9-11-6-8-24(22,23)10-11)5-7-19-15(21)12-3-1-2-4-13(12)17-18-19/h1-4,11H,5-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBOZYCYGIBPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Linker Type Key Functional Groups
Target Compound Benzo[d][1,2,3]triazin-4-one Tetrahydrothiophene-1,1-dioxide Propanamide Sulfone, triazinone, amide
N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a, ) Benzo[1,2,3]triazin-4-one Ethyl Butanamide Triazinone, amide
N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide () Benzothiazol-1,1-dioxide 4-Chloro-3-nitrophenyl Propanamide Sulfone, benzothiazolone, nitro, chloro
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () Thiazole/oxadiazole hybrid Substituted phenyl Propanamide Thiazole, oxadiazole, sulfanyl

Key Observations :

  • The target compound uniquely combines a sulfonated tetrahydrothiophene with a benzotriazinone, unlike analogs with benzothiazolones () or thiazole-oxadiazole systems ().
  • Linker length varies: Butanamide derivatives (e.g., 14a ) may exhibit different conformational dynamics compared to the target’s propanamide chain.
  • Electron-withdrawing groups : The benzothiazol-1,1-dioxide in shares sulfone character with the target, but the nitro and chloro substituents introduce distinct electronic effects.

Research Findings and Implications

Structure-Activity Relationships (SAR): The benzotriazinone moiety is critical for enzyme inhibition, as seen in ’s α-glucosidase inhibitors . Sulfone groups (target and ) improve solubility without compromising bioactivity. Linker length: Propanamide (target) vs. butanamide () may influence binding pocket accessibility.

Synthetic Challenges: Functionalizing the tetrahydrothiophene sulfone (target) requires careful control to avoid ring-opening reactions, as noted in Shklyarenko’s heterocyclizations .

Future Directions: Comparative pharmacokinetic studies of sulfone-containing vs. non-sulfone analogs. Exploration of substituent effects on the tetrahydrothiophene ring (e.g., alkyl vs. aryl groups).

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